molecular formula C7H15NO2 B3223831 3-(2-Methoxyethoxy)pyrrolidine CAS No. 1225517-28-1

3-(2-Methoxyethoxy)pyrrolidine

Cat. No.: B3223831
CAS No.: 1225517-28-1
M. Wt: 145.2 g/mol
InChI Key: IUCVEPJVGGMMLK-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxy)pyrrolidine is an organic compound with the molecular formula C7H15NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of a 2-methoxyethoxy substituent at the third position of the pyrrolidine ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethoxy)pyrrolidine typically involves the reaction of pyrrolidine with 2-methoxyethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the 2-methoxyethanol, followed by nucleophilic substitution with pyrrolidine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is often purified through distillation or recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethoxy)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.

    Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

3-(2-Methoxyethoxy)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethoxy)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Ethoxyethoxy)pyrrolidine: Similar structure but with an ethoxy group instead of a methoxy group.

    3-(2-Methoxypropoxy)pyrrolidine: Contains a propoxy group instead of an ethoxy group.

    3-(2-Methoxyethoxy)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

3-(2-Methoxyethoxy)pyrrolidine is unique due to its specific substituent and ring structure, which confer distinct chemical and physical properties. These properties make it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-(2-methoxyethoxy)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-9-4-5-10-7-2-3-8-6-7/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCVEPJVGGMMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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